![molecular formula C12H16N2O3 B3057588 Valine, N-[(phenylamino)carbonyl]- CAS No. 827612-15-7](/img/structure/B3057588.png)
Valine, N-[(phenylamino)carbonyl]-
Übersicht
Beschreibung
Valine, N-[(phenylamino)carbonyl]- is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is a derivative of valine, an essential amino acid, and features a phenylamino carbonyl group attached to the valine structure.
Wirkmechanismus
Target of Action
This compound is used for pharmaceutical testing , suggesting that it may interact with various biological targets. More research is needed to identify its specific targets and their roles.
Mode of Action
Given its structural similarity to N-carbamoyl-D-amino acids , it may have similar enzymatic activity, such as the hydrolysis of N-carbamoyl-D-amino acids to the corresponding D-amino acids . .
Biochemical Pathways
Studies on valine, a component of this compound, suggest that it plays a crucial role in improving cellular mitochondrial function . It minimizes the production of mitochondrial reactive oxygen species (ROS) and maintains oxidative phosphorylation and ATP rate during oxidative stress .
Result of Action
Based on the known effects of valine, it may have a protective effect against oxidative stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Valine, N-[(phenylamino)carbonyl]- can be achieved through various methods. One common approach involves the use of carbamate protecting groups for amines. Carbamates are useful protecting groups that can be installed and removed under relatively mild conditions . The synthesis typically involves the reaction of valine with phenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production methods for Valine, N-[(phenylamino)carbonyl]- are not extensively documented. the general principles of amino acid synthesis and protection group chemistry are likely employed to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Valine, N-[(phenylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylamino carbonyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. For example, trifluoroacetic acid can be used to remove carbamate protecting groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Valine, N-[(phenylamino)carbonyl]- has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing.
Biology: The compound’s potential biological activity makes it a subject of interest in biological research.
Medicine: Its applications in medicine are being explored due to its potential effects on cell function and biological pathways.
Industry: The compound is used in various industrial applications, particularly in the synthesis of peptides and other biologically active molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valine: An essential amino acid used in the biosynthesis of proteins.
Phenylalanine: Another essential amino acid with a similar structure but different biological functions.
Leucine: A branched-chain amino acid with roles in muscle growth and tissue repair.
Uniqueness
Valine, N-[(phenylamino)carbonyl]- is unique due to its specific structure, which combines the properties of valine and a phenylamino carbonyl group.
Eigenschaften
IUPAC Name |
(2S)-3-methyl-2-(phenylcarbamoylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJAEFRNONKHQP-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350280 | |
| Record name | AC1LDWI5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827612-15-7 | |
| Record name | AC1LDWI5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-[(phenylcarbamoyl)amino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





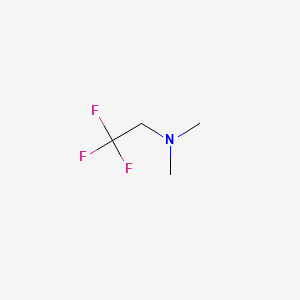

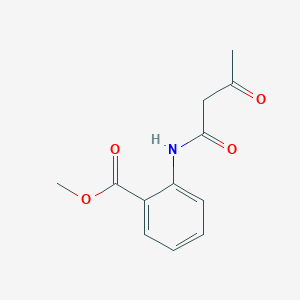
![Magnesium, chloro[(trimethylsilyl)ethynyl]-](/img/structure/B3057516.png)

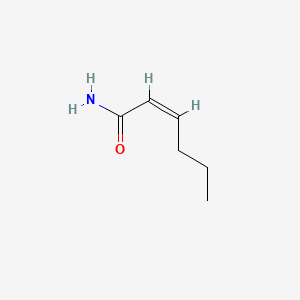
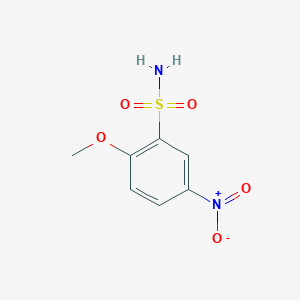
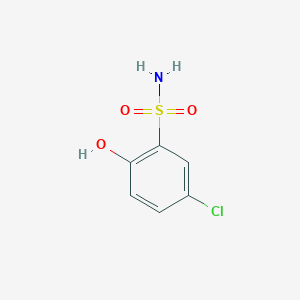


![4-Nitrobenzo[a]pyren-1-ol](/img/structure/B3057526.png)
